molecular formula C9H9ClN2 B1610203 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole CAS No. 221548-24-9

6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole

Cat. No. B1610203
CAS RN: 221548-24-9
M. Wt: 180.63 g/mol
InChI Key: DIYFYTRPWDXBDY-UHFFFAOYSA-N
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Description

6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole, commonly referred to as 6-CDI, is an organic compound with a wide range of applications in synthetic organic chemistry, biochemistry, and pharmacology. 6-CDI is a versatile platform for the synthesis of a variety of compounds, including drugs, natural products, and other complex molecules.

Scientific Research Applications

Synthesis and Catalysis

Imidazole derivatives, including "6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole", are utilized in the synthesis of heterocyclic compounds. For example, 2,6-Dimethylpyridinium trinitromethanide has been used as a novel nanostructured molten salt and green catalyst for the efficient synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives, demonstrating the versatility of imidazole compounds in facilitating complex chemical reactions under environmentally friendly conditions (Zolfigol et al., 2015).

Medicinal Chemistry and Drug Design

Imidazole rings are prevalent in compounds with diverse biological activities. Their structural features allow for a wide range of interactions with enzymes and receptors, making them valuable scaffolds in drug design. Research into imidazole-based compounds has led to the development of potential anti-cancer, anti-inflammatory, antitubercular, and antimicrobial agents, among others. For instance, benzo[4,5]imidazo[2,1-b]-pyrimido[5,4-f][1,3,4]thiadiazepines have shown potential anti-HIV activity, highlighting the therapeutic potential of imidazole derivatives (Brukštus et al., 2000).

Ferroelectric and Antiferroelectric Properties

Imidazole derivatives can exhibit unique electronic properties such as ferroelectricity and antiferroelectricity at temperatures above room temperature. This makes them interesting for applications in electronic devices and materials science. For example, 2-methylbenzimidazole and its derivatives have demonstrated high electric polarization, suggesting potential for lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Antimicrobial and Antitubercular Activities

Imidazole-based compounds have also been explored for their antimicrobial and antitubercular activities. A series of 2-(benzylthio)-1H-benzo[d]imidazoles, for example, was synthesized and showed promising in vitro inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains, without apparent toxicity to mammalian cells. This research indicates the potential of imidazole derivatives as new anti-tuberculosis drug candidates (Rambo et al., 2021).

Sensing and Luminescence

Imidazole frameworks have been used in the development of luminescence sensors for detecting various chemicals, including benzaldehyde derivatives. Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have shown selective sensitivity and rapid fluorescence quenching, making them useful for environmental monitoring and chemical sensing applications (Shi et al., 2015).

properties

IUPAC Name

5-chloro-2,6-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYFYTRPWDXBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443355
Record name 5-Chloro-2,6-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221548-24-9
Record name 5-Chloro-2,6-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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